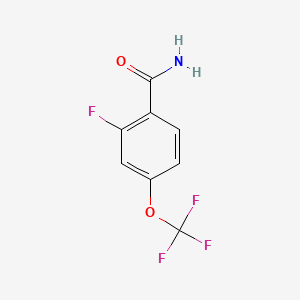

2-Fluoro-4-(trifluoromethoxy)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIMSWKYWHVBWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283482 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-18-4 | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Fluoro-4-(trifluoromethoxy)benzamide (CAS No. 1240257-18-4). As a fluorinated aromatic compound, it holds significant potential as a building block in medicinal chemistry and materials science. The introduction of both a fluorine atom and a trifluoromethoxy group to the benzamide scaffold can profoundly influence its physicochemical properties, metabolic stability, and biological activity. This guide will delve into its structural features, predicted physicochemical properties, plausible synthetic pathways, and expected spectroscopic characteristics. Given the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide will leverage established chemical principles and data from analogous compounds to provide a robust and scientifically grounded resource for researchers.

Introduction and Significance

This compound is a substituted aromatic amide with the molecular formula C₈H₅F₄NO₂. The strategic placement of its functional groups—a fluorine atom at the 2-position, a trifluoromethoxy group at the 4-position, and a primary amide group—makes it a molecule of considerable interest in the field of drug discovery and development.

The benzamide moiety is a common scaffold in a wide array of biologically active compounds. The incorporation of fluorine and trifluoromethoxy groups can impart several desirable properties[1]:

-

Metabolic Stability: The trifluoromethoxy group is known to be highly stable to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.

-

Lipophilicity and Permeability: The fluorine and trifluoromethoxy substituents increase the lipophilicity of the molecule, which can improve its ability to cross biological membranes.

-

Modulation of Physicochemical Properties: These electron-withdrawing groups can alter the pKa of the amide protons and influence the overall electronic distribution of the aromatic ring, thereby affecting binding interactions with biological targets.

This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound in their research endeavors.

Physicochemical Properties

While specific experimental data for this compound is not extensively available, we can predict its key physicochemical properties based on its structure and by comparison with analogous compounds.

| Property | Value | Source/Basis |

| CAS Number | 1240257-18-4 | Chemical Supplier Data |

| Molecular Formula | C₈H₅F₄NO₂ | Chemical Supplier Data |

| Molecular Weight | 223.12 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar benzamides |

| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | General property of similar organic compounds |

| Boiling Point | Not available. Expected to be high due to hydrogen bonding capabilities of the amide group. | General property of primary amides |

| Solubility | Expected to have low solubility in water and good solubility in polar organic solvents like DMSO, DMF, and alcohols. | Based on the aromatic and fluorinated nature |

Proposed Synthetic Pathways

A robust and reliable synthesis of this compound is crucial for its application in research and development. While a specific, validated protocol for this compound is not readily found in the literature, a logical and effective synthetic route can be proposed based on standard organic chemistry transformations. The most common method for the synthesis of primary benzamides is the amidation of the corresponding benzoic acid or its activated derivatives.

Overview of the Proposed Synthesis

The proposed synthesis involves the conversion of the precursor, 2-fluoro-4-(trifluoromethoxy)benzoic acid, into the target benzamide. This can be achieved through a two-step process involving the activation of the carboxylic acid followed by reaction with an ammonia source.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on general methods for benzamide synthesis and has not been experimentally validated for this specific compound.

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoyl chloride

-

To a solution of 2-fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or the cessation of gas evolution.

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-fluoro-4-(trifluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-fluoro-4-(trifluoromethoxy)benzoyl chloride in an appropriate solvent like DCM or tetrahydrofuran (THF).

-

Slowly add this solution to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia (excess).

-

Stir the reaction mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Expected Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following are the expected spectral characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic protons will likely appear as complex multiplets due to coupling with each other and with the fluorine atom. The amide protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield. The aromatic carbons will show characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethoxy group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (223.12 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3300-3100 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F and C-O stretching vibrations.

Reactivity and Chemical Stability

This compound is expected to be a stable compound under normal laboratory conditions. The amide functional group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the directing effects of the substituents influencing the position of substitution.

Safety and Handling

Specific safety and handling data for this compound are not available. However, based on the data for the structurally similar compound, 2-Fluoro-4-(trifluoromethyl)benzamide, the following GHS hazard classifications can be anticipated[2]:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area with plenty of water.

Applications in Research and Development

The unique combination of functional groups in this compound makes it a valuable building block in several areas of chemical research:

-

Medicinal Chemistry: It can serve as a key intermediate in the synthesis of novel drug candidates. The fluorinated substituents can be used to fine-tune the pharmacological properties of a lead compound.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be used to develop new pesticides and herbicides with improved efficacy and environmental profiles.

-

Materials Science: The rigid, functionalized aromatic core can be incorporated into polymers and other materials to modify their properties.

Conclusion

This compound is a promising chemical entity with significant potential for application in various fields of scientific research. While specific experimental data for this compound remains limited, this guide provides a comprehensive overview of its expected chemical properties, a plausible synthetic route, and anticipated spectroscopic data based on sound chemical principles and analogies to related compounds. It is intended to serve as a valuable resource for researchers and to stimulate further investigation into the properties and applications of this interesting molecule.

References

An In-Depth Technical Guide to 2-Fluoro-4-(trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethoxy)benzamide is a fluorinated aromatic compound with the Chemical Abstracts Service (CAS) registry number 1240257-18-4 .[1][2][3][4][5][6] Its structure, featuring a benzamide core substituted with both a fluorine atom and a trifluoromethoxy group, positions it as a molecule of significant interest in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group is a well-regarded bioisostere for other functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthetic pathway with detailed protocols, potential applications in drug discovery, and essential safety considerations. While specific literature on this exact compound is limited, this guide extrapolates from established chemical principles and data on structurally related molecules to provide a robust technical resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1240257-18-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₅F₄NO₂ | [1] |

| Molecular Weight | 223.12 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in a two-step process starting from the corresponding aniline derivative. This pathway involves the conversion of 2-fluoro-4-(trifluoromethoxy)aniline to the benzoic acid, followed by amidation.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid from 2-Fluoro-4-(trifluoromethoxy)aniline

This step involves a Sandmeyer reaction, a well-established method for converting anilines to various functional groups via a diazonium salt intermediate.

-

Diazotization:

-

In a reaction vessel equipped with a stirrer and thermometer, dissolve 2-fluoro-4-(trifluoromethoxy)aniline in an aqueous solution of hydrochloric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C to form the diazonium salt. The completion of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate vessel, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the CuCN solution. An exothermic reaction will occur, leading to the formation of 2-fluoro-4-(trifluoromethoxy)benzonitrile.

-

After the addition is complete, the reaction mixture is typically heated to ensure complete conversion.

-

-

Hydrolysis:

-

The resulting 2-fluoro-4-(trifluoromethoxy)benzonitrile is then hydrolyzed to the corresponding carboxylic acid. This is achieved by heating the nitrile with an aqueous acid, such as sulfuric acid.

-

The product, 2-fluoro-4-(trifluoromethoxy)benzoic acid, will precipitate upon cooling and can be isolated by filtration.

-

Step 2: Amidation of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis.

-

Activation of the Carboxylic Acid:

-

In a flask equipped with a reflux condenser and a gas trap, suspend 2-fluoro-4-(trifluoromethoxy)benzoic acid in an inert solvent like dichloromethane or toluene.

-

Add thionyl chloride (SOCl₂) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux until the evolution of gas (HCl and SO₂) ceases, indicating the formation of the acyl chloride.

-

-

Reaction with Ammonia:

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in an inert solvent and add it slowly to a cooled, concentrated solution of ammonium hydroxide.

-

The this compound will precipitate out of the solution.

-

-

Purification:

-

The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product with high purity.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the fluorine atom and the trifluoromethoxy group on a benzamide scaffold suggests several potential applications for this compound in drug discovery.

-

Metabolic Stability: The trifluoromethoxy group is known to block metabolic oxidation at the para-position of the benzene ring, which can lead to an improved pharmacokinetic profile of a drug candidate.

-

Lipophilicity and Permeability: The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Binding Interactions: The fluorine and trifluoromethoxy substituents can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency and selectivity of a drug molecule.

-

Scaffold for Library Synthesis: As a functionalized building block, this compound can be used in the synthesis of diverse chemical libraries for high-throughput screening against various therapeutic targets.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a promising, yet under-investigated, chemical entity. Its structural features suggest significant potential as a building block in the development of novel pharmaceuticals and advanced materials. The synthetic pathway proposed in this guide offers a practical approach for its preparation in a laboratory setting. Further research into the biological activities and material properties of this compound and its derivatives is warranted and could lead to exciting discoveries in various scientific fields.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 1240257-18-4|this compound|BLD Pharm [bldpharm.com]

- 3. 1240257-18-4 | 2-氟-4-(三氟甲氧基)苯甲酰胺 - 奥利司有限公司 [aromsyn.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound, 97% | 1240257-18-4 [m.chemicalbook.com]

- 6. Selling Leads page 100 LIDE PHARMACEUTICALS LIMITED - Selling Leads [lidepharma.lookchem.com]

2-Fluoro-4-(trifluoromethoxy)benzamide synthesis precursors

An In-Depth Technical Guide to the Synthetic Precursors of 2-Fluoro-4-(trifluoromethoxy)benzamide

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the development of novel pharmaceuticals and agrochemicals. The unique combination of a fluorine atom, a trifluoromethoxy group, and a benzamide moiety imparts specific electronic properties, metabolic stability, and binding capabilities to molecules containing this scaffold. The strategic synthesis of this compound is paramount, relying on the efficient formation and conversion of its core precursors.

This guide provides an in-depth analysis of the primary synthetic precursors to this compound. As detailed, publicly available synthesis routes for this specific molecule are limited, this document leverages established and analogous chemical transformations to construct logical and scientifically sound synthetic pathways. We will explore two primary convergent strategies, focusing on the synthesis and conversion of two key intermediates: 2-Fluoro-4-(trifluoromethoxy)benzoic acid and 2-Fluoro-4-(trifluoromethoxy)benzonitrile . The causality behind experimental choices and the validation inherent in the proposed protocols are emphasized throughout.

Core Precursor Analysis: Two Primary Synthetic Hubs

The synthesis of this compound logically converges through two principal precursor molecules. The choice of which precursor to target often depends on the availability of starting materials and the desired scale of the reaction.

-

2-Fluoro-4-(trifluoromethoxy)benzoic Acid: This precursor is ideal for classic amidation reactions. The carboxylic acid can be activated in several ways to facilitate the reaction with an ammonia source. This route is often robust and high-yielding.

-

2-Fluoro-4-(trifluoromethoxy)benzonitrile: This precursor offers a more direct route where the nitrile group is partially hydrolyzed to the primary amide. This method can be highly efficient, though conditions must be carefully controlled to prevent complete hydrolysis to the carboxylic acid.

The following sections will detail plausible and referenced synthetic pathways for preparing the final product through each of these core intermediates.

Synthetic Pathway I: Via 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

This pathway involves the initial construction of the substituted benzoic acid, followed by its conversion to the target benzamide. The conversion of a benzoic acid to a benzamide is a fundamental and reliable transformation in organic synthesis. A common method proceeds through an acyl chloride intermediate, which is highly reactive towards ammonia.

Workflow Diagram: Benzoic Acid Pathway

Caption: Synthetic route to the target benzamide via a benzoic acid intermediate.

Mechanistic Insights and Experimental Choices

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

The synthesis of the benzoic acid precursor can be achieved via directed ortho-metalation of 1-fluoro-3-(trifluoromethoxy)benzene. This approach is described for the analogous synthesis of 2-fluoro-6-(trifluoromethyl)benzoic acid from 3-fluorobenzotrifluoride[1].

-

Expertise & Experience: The fluorine atom is a weak ortho-directing group, but in the absence of stronger directors, lithiation with n-butyllithium (n-BuLi) can occur at the position between the fluoro and trifluoromethoxy groups due to the combined inductive effects and the ability of the heteroatoms to coordinate the lithium cation. The subsequent quenching of the organolithium intermediate with carbon dioxide (in the form of dry ice or CO₂ gas) followed by an acidic workup yields the desired carboxylic acid[1]. Tetrahydrofuran (THF) is a standard solvent for such reactions due to its ability to solvate the organolithium species.

Step 2: Conversion to this compound

This two-stage step involves the activation of the carboxylic acid and subsequent amidation.

-

Activation: The conversion of the carboxylic acid to a more reactive acyl chloride is a standard and highly efficient procedure. Thionyl chloride (SOCl₂) is a common reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed. Oxalyl chloride is another excellent alternative that often allows for milder reaction conditions. The reactivity of analogous compounds like 4-fluoro-2-(trifluoromethyl)benzoyl chloride highlights the utility of such intermediates in synthesis[2].

-

Amidation: The resulting 2-fluoro-4-(trifluoromethoxy)benzoyl chloride is a highly electrophilic species. It will react readily with an ammonia source, such as aqueous ammonium hydroxide or ammonia gas dissolved in an appropriate solvent, to form the stable primary amide. This reaction is typically fast and exothermic.

Plausible Experimental Protocol

Protocol 1.1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

-

To a solution of 1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Bubble carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and acidify to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-fluoro-4-(trifluoromethoxy)benzoic acid. Purify by recrystallization or column chromatography.

Protocol 1.2: Synthesis of this compound

-

To a flask containing 2-fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC.

-

Cool the mixture to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-fluoro-4-(trifluoromethoxy)benzoyl chloride is used directly in the next step.

-

Dissolve the crude acyl chloride in an aprotic solvent like dichloromethane and cool to 0 °C.

-

Add concentrated ammonium hydroxide (3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction at room temperature for 1 hour after the addition is complete.

-

Dilute with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify by recrystallization from an appropriate solvent system.

Synthetic Pathway II: Via 2-Fluoro-4-(trifluoromethoxy)benzonitrile

This alternative pathway uses a benzonitrile intermediate, which can be converted to the benzamide via a controlled partial hydrolysis. This can be an atom-economical route if the nitrile can be synthesized efficiently.

Workflow Diagram: Benzonitrile Pathway

Caption: Synthetic route to the target benzamide via a benzonitrile intermediate.

Mechanistic Insights and Experimental Choices

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

The synthesis of the benzonitrile can be accomplished from an aryl halide precursor, such as 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, via a cyanation reaction.

-

Expertise & Experience: The Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP at elevated temperatures, is a classic and effective method for this transformation. This reaction is widely used in industrial synthesis for converting aryl bromides to benzonitriles[3][4]. The choice of a bromide over a chloride is due to its higher reactivity in this nucleophilic substitution.

Step 2: Partial Hydrolysis to the Benzamide

The conversion of a nitrile to a primary amide requires careful control of reaction conditions to avoid over-hydrolysis to the carboxylic acid.

-

Trustworthiness: Both acid- and base-catalyzed methods can be employed. Acid-catalyzed hydrolysis, often using concentrated sulfuric acid, proceeds via N-protonation followed by the rate-limiting attack of water on the carbon atom[5]. By using controlled amounts of water and moderate temperatures, the reaction can often be stopped at the amide stage. Alternatively, basic hydrolysis using hydrogen peroxide (the Radziszewski reaction) is an effective method for converting nitriles to amides under mild conditions, often preventing further hydrolysis.

Plausible Experimental Protocol

Protocol 2.1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile

-

In a flask equipped with a reflux condenser, combine 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene (1.0 eq) and copper(I) cyanide (1.2 eq).

-

Add anhydrous DMF to the flask under an argon atmosphere.

-

Heat the reaction mixture to reflux (approx. 150-160 °C) and maintain for 4-6 hours, monitoring by GC or TLC.

-

Cool the reaction to room temperature and pour it into an aqueous solution of ferric chloride and HCl to break down the copper complex.

-

Extract the product with toluene or ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Protocol 2.2: Acid-Catalyzed Hydrolysis to this compound

-

Add 2-fluoro-4-(trifluoromethoxy)benzonitrile (1.0 eq) to concentrated sulfuric acid (98%) at 0 °C.

-

Stir the mixture until the nitrile is fully dissolved.

-

Allow the solution to warm to room temperature and then heat gently to 50-60 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid precipitate is collected by filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the solid product under vacuum to yield this compound. Recrystallization may be performed for further purification.

Data Summary: Comparison of Synthetic Pathways

| Parameter | Pathway I (Benzoic Acid) | Pathway II (Benzonitrile) |

| Key Intermediate | 2-Fluoro-4-(trifluoromethoxy)benzoic acid | 2-Fluoro-4-(trifluoromethoxy)benzonitrile |

| Final Step | Amidation via Acyl Chloride | Partial Hydrolysis |

| Key Reagents | n-BuLi, CO₂, SOCl₂, NH₄OH | CuCN, H₂SO₄ or H₂O₂/NaOH |

| Potential Advantages | Robust and well-understood final step. High yields for amidation are common. Avoids the use of toxic cyanide reagents in the final step. | Potentially shorter route if the aryl bromide is readily available. Can be a one-pot hydrolysis step. |

| Potential Challenges | Requires cryogenic temperatures (-78 °C) for the lithiation step. n-BuLi is highly pyrophoric. | Use of highly toxic copper cyanide. The hydrolysis step requires careful control to avoid over-hydrolysis to the carboxylic acid. |

Conclusion

The synthesis of this compound can be strategically approached through two primary precursors: the corresponding benzoic acid or benzonitrile. The benzoic acid pathway relies on organometallic chemistry for its formation, followed by a highly reliable and efficient conversion to the amide via an acyl chloride. The benzonitrile pathway involves a transition-metal-catalyzed cyanation followed by a carefully controlled hydrolysis.

The choice between these routes will ultimately be dictated by factors including starting material availability, required scale, and equipment capabilities. Both pathways employ fundamental, well-established organic transformations, providing researchers and drug development professionals with a logical and validated framework for accessing this valuable chemical entity. The detailed protocols and mechanistic insights provided herein serve as a robust guide for the practical synthesis and further exploration of this compound and its derivatives.

References

- 1. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 4. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 2-Fluoro-4-(trifluoromethoxy)benzamide: A Technical Guide

For Immediate Release

Introduction

2-Fluoro-4-(trifluoromethoxy)benzamide is a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring a fluorine atom ortho to the amide group and a trifluoromethoxy group para to it, imparts specific physicochemical properties that are of interest in drug design and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and structural elucidation in various research and development settings.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in public databases, this guide synthesizes predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. The methodologies for data acquisition are also detailed to assist researchers in obtaining and interpreting their own experimental data.

Molecular Structure and Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the amide protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Amide (-CONH₂) | 7.5 - 8.5 | Broad singlet (2H) | - |

| Aromatic H-6 | 7.8 - 8.1 | Triplet | J(H-F) ≈ 8-9, J(H-H) ≈ 8-9 |

| Aromatic H-5 | 7.2 - 7.4 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 10-12 |

| Aromatic H-3 | 7.0 - 7.2 | Doublet of doublets | J(H-H) ≈ 2-3, J(H-F) ≈ 2-3 |

Expertise & Experience: The broadness of the amide proton signal is due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange. The chemical shifts of the aromatic protons are shifted downfield due to the electron-withdrawing nature of the substituents. The coupling of the aromatic protons to the fluorine at position 2 will result in characteristic splitting patterns.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms. The chemical shifts will be significantly affected by the attached fluorine and trifluoromethoxy groups, which also introduce C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| Carbonyl (C=O) | 165 - 170 | Singlet | - |

| C-2 (C-F) | 158 - 162 | Doublet | ¹J(C-F) ≈ 240-250 |

| C-4 (C-OCF₃) | 148 - 152 | Quartet | ²J(C-F) ≈ 1.5-2.5 |

| Trifluoromethoxy (-OCF₃) | 119 - 122 | Quartet | ¹J(C-F) ≈ 255-265 |

| C-1 | 120 - 125 | Doublet | ²J(C-F) ≈ 20-25 |

| C-6 | 128 - 132 | Doublet | ³J(C-F) ≈ 8-10 |

| C-5 | 115 - 118 | Singlet | - |

| C-3 | 110 - 114 | Doublet | ³J(C-F) ≈ 3-5 |

Expertise & Experience: The carbon directly attached to the fluorine (C-2) will show a large one-bond coupling constant (¹J(C-F)). The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms, also with a large ¹J(C-F). The aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine at C-2 and potentially to the trifluoromethoxy fluorines.

Predicted ¹⁹F NMR Data

¹⁹F NMR is particularly informative for this molecule, as it contains two distinct fluorine environments.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| 2-Fluoro | -110 to -120 | Multiplet | - |

| 4-Trifluoromethoxy (-OCF₃) | -57 to -60 | Singlet | - |

Expertise & Experience: The chemical shift of the aromatic fluorine is in the typical range for aryl fluorides. The trifluoromethoxy group will appear as a sharp singlet, as three-bond H-F coupling is often not resolved and there are no other neighboring fluorine atoms. The chemical shifts are referenced to CFCl₃.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). DMSO-d₆ is often a good choice for amides as it can slow down the N-H proton exchange.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, acquire at least 16 scans.

-

For ¹³C NMR, acquire a proton-decoupled spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand).

-

For ¹⁹F NMR, acquire a proton-decoupled spectrum.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra appropriately (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

-

Integrate the signals in the ¹H NMR spectrum.

-

References

An In-depth Technical Guide to the Safety and Handling of 2-Fluoro-4-(trifluoromethoxy)benzamide

A Note on Analogous Compound Data: Comprehensive safety and toxicological data for 2-Fluoro-4-(trifluoromethoxy)benzamide (CAS No. 1240257-18-4) are not extensively published.[1] This guide has been constructed by leveraging safety data from structurally similar compounds, primarily 2-Fluoro-4-(trifluoromethyl)benzamide (CAS No. 207853-64-3) and 2-Fluoro-5-(trifluoromethoxy)benzamide (CAS No. 886498-17-5).[2][3] The shared benzamide backbone and ortho-fluoro substitution, combined with a fluorinated methoxy or methyl group at the para-position, suggest a congruent hazard profile. This approach provides a robust safety framework based on the best available data.

Section 1: Chemical Identity and Overview

This compound is a fluorinated aromatic compound. Such molecules are of significant interest in medicinal chemistry and materials science.[4][5] The trifluoromethoxy (-OCF3) group is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug design.[4][5][6] Researchers and scientists encounter this compound as a building block for synthesizing more complex molecules. Its handling requires a thorough understanding of its potential hazards.

Key Properties (Based on Analogues):

-

Physical State: Solid powder.[7]

-

Primary Hazards: Skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][8]

Section 2: Hazard Identification and GHS Classification

Based on data from analogous compounds, this compound should be handled as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks.

GHS Pictogram:

The following table summarizes the GHS hazard classifications derived from close structural analogues.

| Hazard Class | Category | Hazard Code | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | 2 / 2A | H319 | Causes serious eye irritation | [2][3] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation | [2][3] |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | [10] |

Section 3: Toxicological Profile

While a complete toxicological profile for this specific molecule is unavailable, the known effects of its analogues provide critical insight. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.

-

Skin Irritation (H315): Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[3]

-

Eye Irritation (H319): The compound is classified as a serious eye irritant.[3] Contact with eyes can cause significant pain, redness, and potential damage if not promptly addressed.[3]

-

Respiratory Irritation (H335): Inhalation of the dust may irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3]

-

Metabolic Considerations: The trifluoromethoxy group is generally stable, but metabolism of certain fluorinated compounds can potentially liberate fluoride ions or other toxic metabolites.[11] While the trifluoromethyl and trifluoromethoxy groups are generally considered inert and stable, it is a prudent practice to minimize exposure.[4][5][12]

Section 4: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust personal protective equipment, is essential. This concept is often visualized as the "Hierarchy of Controls."

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of this solid compound must be performed in a certified chemical fume hood.[3] This is the primary engineering control to prevent inhalation of dust particles, fulfilling the need for adequate ventilation.[8][13]

-

Safety Showers and Eyewash Stations: These must be readily available and tested regularly in any laboratory where the compound is handled.[3]

Personal Protective Equipment (PPE): The selection of PPE is directly dictated by the hazards identified in Section 2.

-

Eye Protection: Chemical safety goggles are mandatory.[14][15]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.[8][14]

-

Skin and Body Protection: A lab coat should be worn at all times.[14]

-

Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. If a situation arises where dust may be generated outside of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) must be used.[8]

Section 5: Safe Handling and Storage Procedures

Handling Protocol:

-

Review the SDS: Before beginning work, review the Safety Data Sheet for this compound or a close analogue.

-

Don Appropriate PPE: Put on a lab coat, safety goggles, and nitrile gloves.

-

Work in a Fume Hood: Perform all manipulations, including weighing and transferring, inside a chemical fume hood to prevent dust inhalation.[3]

-

Avoid Dust Generation: Handle the solid carefully to minimize the creation of dust.[3]

-

Clean Up Promptly: Clean any minor spills within the fume hood immediately.

-

Wash Hands: After handling is complete and gloves have been removed, wash hands thoroughly with soap and water.[3]

-

Prohibit Contamination: Do not eat, drink, or smoke in the laboratory area.[3]

Storage:

-

Store in a tightly closed container.[3]

-

Keep in a cool, dry, and well-ventilated area.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

Section 6: Emergency Procedures

Rapid and correct response to an emergency is critical.

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[3][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][8]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[15]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

Accidental Release Measures (Spill Cleanup):

-

Evacuate: Ensure non-essential personnel are clear of the area.[3]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Wear PPE: Do not attempt cleanup without appropriate PPE, including gloves, goggles, and a lab coat.

-

Contain: Carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[3][8] Avoid creating dust.[3][8]

-

Decontaminate: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste container according to institutional and local regulations.[3]

Section 7: Disposal Considerations

Proper disposal is crucial to prevent environmental contamination.

-

Chemical Waste: Unused product and spill cleanup materials should be collected in a clearly labeled, sealed container for hazardous waste.[3]

-

Disposal Method: Contact a licensed professional waste disposal service. The material may be suitable for incineration in a chemical incinerator equipped with an afterburner and scrubber.[8]

-

Environmental Precautions: Do not let the product enter drains or waterways.[3][8]

References

- 1. 1240257-18-4|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Fluoro-4-(trifluoromethyl)benzamide | C8H5F4NO | CID 605689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. capotchem.cn [capotchem.cn]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2-Fluoro-4-(trifluoromethyl)benzamide [oakwoodchemical.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reddit.com [reddit.com]

- 13. aksci.com [aksci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.co.uk [fishersci.co.uk]

The Emergence of 2-Fluoro-4-(trifluoromethoxy)benzamide Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that exhibit potent and selective biological activity. Within this dynamic environment, fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide delves into the burgeoning field of 2-Fluoro-4-(trifluoromethoxy)benzamide derivatives, a class of compounds demonstrating considerable promise in oncology and infectious diseases. Drawing upon field-proven insights and rigorous scientific data, this document serves as an in-depth technical resource for researchers and drug development professionals. We will explore the synthesis, biological activities, and mechanistic underpinnings of these derivatives, providing a comprehensive understanding of their therapeutic potential.

The Strategic Importance of the this compound Scaffold

The this compound core represents a strategic amalgamation of three key pharmacophoric features: a benzamide backbone, a 2-fluoro substituent, and a 4-trifluoromethoxy group. The benzanilide core is a well-established motif in a wide array of biologically active compounds.[1]

The introduction of a fluorine atom at the 2-position of the benzamide ring is a deliberate design choice. The high electronegativity and small size of fluorine can significantly influence the molecule's conformation and electronic properties, often leading to enhanced binding interactions with biological targets. Furthermore, the 4-trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that can improve metabolic stability and cell permeability. This strategic combination of substituents suggests a high potential for developing potent and selective therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold typically involves multi-step reaction sequences. A general understanding of the synthetic approach can be gleaned from methodologies employed for structurally related compounds. For instance, the synthesis of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives provides a relevant framework.[2][3] This process often begins with the commercially available 4-(trifluoromethoxy)benzoic acid, which undergoes amidation followed by further derivatization to introduce diverse functionalities.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Step-by-Step Methodology (Exemplary)

The following protocol is a representative example based on the synthesis of related benzamide derivatives and should be adapted and optimized for specific target molecules.

-

Amide Formation:

-

To a solution of 4-(trifluoromethoxy)benzoic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., EDC or HATU) and an activator (e.g., HOBt or HOBt).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired primary amine dropwise and continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

-

Fluorination (if applicable):

-

Dissolve the N-substituted-4-(trifluoromethoxy)benzamide in an appropriate solvent (e.g., acetonitrile).

-

Add an electrophilic fluorinating agent (e.g., Selectfluor®) portion-wise at room temperature.

-

Stir the reaction mixture for the required time, monitoring by TLC or LC-MS.

-

After completion, dilute the reaction mixture with water and extract the product.

-

Purify by column chromatography to yield the 2-fluoro derivative.

-

-

Further Derivatization:

-

The N-substituent can be further modified using various reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions to generate a library of diverse derivatives.[2]

-

Biological Activities of this compound Derivatives

While direct studies on the this compound scaffold are limited, compelling evidence from closely related analogs points towards significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The anticancer potential of this class of compounds is strongly suggested by studies on derivatives of both the 4-(trifluoromethoxy)benzamide and the 2-fluorobenzamide cores.

A series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives displayed notable cytotoxic effects against human lung cancer cell lines (A549).[2][3] Two compounds from this series exhibited excellent anticancer activity with IC50 values of 19 ± 0.50 µM and 17 ± 0.5 µM.[3]

Furthermore, a study on N-benzyl-2-fluorobenzamide derivatives identified them as dual-target inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), both of which are implicated in the progression of triple-negative breast cancer.[4] One of the lead compounds from this study demonstrated potent anti-proliferative activity against MDA-MB-231 cells with an IC50 of 1.98 µM and suppressed tumor growth in vivo.[4]

Table 1: Anticancer Activity of Structurally Related Benzamide Derivatives

| Compound Class | Cancer Cell Line | Biological Target | Reported Activity (IC50) | Reference |

| N-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives | A549 (Lung) | Not specified | 17 - 19 µM | [2][3] |

| N-benzyl-2-fluorobenzamide derivatives | MDA-MB-231 (Breast) | EGFR/HDAC3 | 1.98 µM | [4] |

Antibacterial Activity

The 4-(trifluoromethoxy)benzamide scaffold has also been shown to be a promising starting point for the development of novel antibacterial agents. The same series of N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives that showed anticancer activity also exhibited remarkable antibacterial activity against pathogenic microorganisms.[2][3] Specifically, certain derivatives were effective against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3]

Moreover, studies on fluoro and trifluoromethyl-substituted salicylanilides, which share the benzamide core, have demonstrated excellent activity against multidrug-resistant S. aureus (MRSA and VRSA) strains, with MIC values in the sub-micromolar range.[5]

Mechanism of Action: Insights into Kinase Inhibition

The anticancer activity of trifluoromethyl-substituted benzamides is likely mediated, at least in part, through the inhibition of protein kinases. A patent for trifluoromethyl substituted benzamide compounds describes their use as kinase inhibitors for the treatment of proliferative diseases.[6] This is further supported by the study on N-benzyl-2-fluorobenzamides, which identified them as dual inhibitors of EGFR and HDAC3.[4] Molecular modeling from this study revealed that the 2-fluorobenzamide moiety chelates with the Zn2+ ion in the active site of HDAC3, while the benzyl group occupies the ATP-binding pocket of EGFR.[4]

This dual-targeting ability is a highly desirable attribute in cancer therapy as it can potentially overcome resistance mechanisms and lead to more durable responses.

Caption: Plausible dual-inhibitory mechanism of action on EGFR and HDAC3 pathways.

Structure-Activity Relationships (SAR): A Predictive Framework

While a comprehensive SAR study for the this compound scaffold is yet to be published, valuable insights can be drawn from related compound series.

-

Role of the 2-Fluoro Substituent: The presence of a fluorine atom at the ortho position of the benzamide ring appears to be crucial for potent activity, as demonstrated in the EGFR/HDAC3 dual inhibitors.[4] The positioning of the fluoro group can significantly impact the binding orientation within the target's active site.[7]

-

Impact of the 4-Trifluoromethoxy Group: The trifluoromethoxy group at the para position is known to enhance lipophilicity and metabolic stability, which are generally favorable properties for drug candidates. Its electron-withdrawing nature can also influence the overall electronic distribution of the molecule, potentially affecting target engagement.

-

Influence of N-Substituents: The nature of the substituent on the benzamide nitrogen is a key determinant of biological activity and target selectivity. The introduction of various heterocyclic and aromatic moieties allows for the fine-tuning of the pharmacological profile. For instance, in the N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide series, different substitutions on the pyrazine ring led to variations in antibacterial and anticancer potency.[2][3]

Future Directions and Conclusion

The this compound scaffold represents a promising platform for the discovery of novel therapeutic agents. The existing data from closely related analogs strongly suggest a high potential for potent anticancer and antibacterial activities. The likely mechanism of action, particularly in oncology, involves the inhibition of key protein kinases, potentially with a desirable dual-targeting profile.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. This will enable the elucidation of detailed structure-activity relationships and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties. In-depth mechanistic studies, including target identification and validation, will be crucial for advancing these promising compounds through the drug development pipeline. This technical guide provides a solid foundation for researchers to embark on this exciting area of medicinal chemistry, with the ultimate goal of translating these scientific insights into novel therapies for patients.

References

- 1. 2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel N -(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00879D [pubs.rsc.org]

- 4. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors - Google Patents [patents.google.com]

- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Application of 2-Fluoro-4-(trifluoromethoxy)benzamide: A Technical Guide for Chemical Intermediates

Abstract

This technical guide provides an in-depth exploration of 2-Fluoro-4-(trifluoromethoxy)benzamide, a fluorinated aromatic compound with significant potential as a chemical intermediate in the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a trifluoromethoxy group imparts unique electronic properties and metabolic stability to molecules, making this benzamide a valuable building block for the synthesis of complex, high-value compounds. This document outlines the key physicochemical properties, a plausible and robust synthetic pathway derived from established chemical principles, and the analytical characterization of this versatile intermediate. It is intended to serve as a comprehensive resource for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of Fluorinated Benzamides in Chemical Synthesis

The introduction of fluorine and fluorine-containing moieties into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethoxy (-OCF₃) group, in particular, is highly sought after due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance the lipophilicity of a parent molecule, thereby improving its pharmacokinetic profile. When combined with a strategically placed fluorine atom on the aromatic ring, as in this compound, the resulting scaffold offers a unique combination of reactivity and stability, making it an attractive intermediate for the synthesis of novel therapeutic agents and agrochemicals.

This guide will delve into the synthetic utility of this compound, providing a scientifically grounded, albeit inferred, pathway for its preparation and highlighting its potential applications as a precursor to more complex molecular architectures.

Physicochemical and Safety Profile

A comprehensive understanding of the physical and chemical properties of an intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1240257-18-4 | |

| Molecular Formula | C₈H₅F₄NO₂ | N/A |

| Molecular Weight | 223.13 g/mol | N/A |

| Appearance | (Predicted) White to off-white solid | N/A |

| Solubility | (Predicted) Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | N/A |

Note: As specific experimental data for this compound is not widely available in the public domain, some properties are predicted based on the behavior of structurally similar molecules.

Safety and Handling

General Precautions:

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from heat and open flames.

-

Store in a cool, dry, and well-ventilated area.

Proposed Synthetic Pathway

While a direct, published synthesis for this compound is not readily found, a logical and efficient two-step synthetic route can be proposed based on well-established organic chemistry principles. This pathway involves the synthesis of the corresponding benzoic acid precursor, followed by its conversion to the primary amide.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Fluoro-4-(trifluoromethoxy)benzoic Acid

The initial and critical step is the synthesis of the carboxylic acid precursor. This can be achieved through the oxidation of the corresponding toluene derivative, a common and scalable method in organic synthesis.[2]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Fluoro-4-(trifluoromethoxy)toluene (1.0 eq) and a suitable solvent such as a mixture of pyridine and water.

-

Oxidation: While stirring, slowly add potassium permanganate (KMnO₄) (approx. 3.0 eq) in portions. The reaction is exothermic and the addition should be controlled to maintain a manageable temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.

-

Isolation: The precipitated 2-Fluoro-4-(trifluoromethoxy)benzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Conversion to this compound

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. A reliable method involves the formation of an acyl chloride intermediate, followed by reaction with ammonia.

Protocol:

-

Acyl Chloride Formation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Fluoro-4-(trifluoromethoxy)benzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Chlorination: To this suspension, add thionyl chloride (SOCl₂) (approx. 1.5 eq) dropwise at room temperature. Stir the mixture at reflux until the reaction is complete (cessation of gas evolution), which can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Amidation: Cool the reaction mixture to 0°C and carefully bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., dioxane or methanol).

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Analytical Characterization (Predicted)

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques. The following are predicted spectral data based on the proposed structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by both the fluorine and trifluoromethoxy substituents. The amide protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbon of the trifluoromethoxy group. The C-F couplings will be observable.

-

¹⁹F NMR: The fluorine NMR will be crucial for confirming the presence and chemical environment of the fluorine atom and the trifluoromethoxy group, showing two distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide (around 3350-3180 cm⁻¹), the C=O stretching of the amide (the Amide I band, around 1650 cm⁻¹), and the C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should provide an exact mass that corresponds to the molecular formula C₈H₅F₄NO₂.

Applications as a Chemical Intermediate

The unique substitution pattern of this compound makes it a highly valuable intermediate for the synthesis of a variety of target molecules in the pharmaceutical and agrochemical sectors.

Caption: Potential synthetic transformations of this compound.

The presence of the amide functionality allows for a range of chemical transformations, including but not limited to:

-

Hofmann, Curtius, or Lossen Rearrangements: To generate the corresponding aniline derivative, 2-Fluoro-4-(trifluoromethoxy)aniline, which is another valuable building block.

-

Dehydration: To form the corresponding benzonitrile, which can undergo further reactions.

-

Reduction: To yield the corresponding benzylamine.

-

N-Functionalization: The amide nitrogen can be alkylated or arylated to introduce further diversity.

The fluorinated aromatic ring itself can participate in various coupling reactions or nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the other substituents.

Conclusion

This compound represents a strategically designed chemical intermediate with significant potential for the synthesis of advanced materials and biologically active compounds. Its synthesis, while not explicitly detailed in the current literature, can be reliably achieved through a logical sequence of well-understood chemical transformations. The unique combination of a fluorine atom and a trifluoromethoxy group on a benzamide scaffold provides a powerful tool for medicinal and process chemists to introduce desirable physicochemical properties into their target molecules. This guide provides a foundational understanding of this promising intermediate, from its synthesis to its potential applications, to aid researchers in leveraging its synthetic utility.

References

Unlocking the Potential: A Guide to the Reactivity of the Trifluoromethoxy Group in Benzamide Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of a Privileged Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.[1][2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful moiety.[3][4] Its distinct electronic character, exceptional metabolic stability, and profound impact on lipophilicity make it a highly sought-after substituent in the design of novel therapeutics and agrochemicals.[5][6]

This guide moves beyond a simple overview to provide an in-depth exploration of the trifluoromethoxy group's reactivity, specifically within the context of the benzamide framework—a common scaffold in numerous approved drugs. We will dissect the subtle interplay of electronic effects that govern its behavior, offer field-proven experimental protocols, and explain the causal logic behind key synthetic choices. Our objective is to equip you, the research scientist, with the expert-level understanding required to confidently and creatively manipulate this "super-halogen" in your drug discovery programs.

Part 1: A Profile of the Trifluoromethoxy Group

Before we can manipulate a functional group, we must fundamentally understand its nature. The OCF₃ group's reactivity is a direct consequence of its unique electronic and physical properties, which often present a fascinating dichotomy.

Electronic Architecture: An Inductive Powerhouse

The trifluoromethoxy group is dominated by the intense electronegativity of its three fluorine atoms. This creates a powerful electron-withdrawing effect through the sigma bond framework (a -I effect ), which is significantly stronger than that of a simple methoxy group or even a trifluoromethyl group.[1][5] This inductive pull polarizes the C-O bond and deactivates the attached aromatic ring to a considerable degree.

However, unlike the trifluoromethyl (-CF₃) group, the oxygen atom possesses lone pairs that can, in principle, donate electron density to the aromatic π-system via resonance (a +R effect ). In practice, the fluorine atoms' electron-withdrawing nature severely diminishes the oxygen's ability to donate, making this a very weak +R effect.[4] This electronic tug-of-war is the key to understanding its reactivity.

Caption: Dueling electronic effects of the trifluoromethoxy group on an aromatic ring.

Key Physicochemical Properties

The practical utility of the OCF₃ group stems from the properties it imparts to a molecule. It is often considered a bioisostere for groups like chlorine or even isopropyl, but with distinct advantages.[1][7]

-

Lipophilicity: The OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than -CF₃ or halogens.[1][8] This property is critical for enhancing membrane permeability and can improve a compound's pharmacokinetic profile.[2]

-

Metabolic Stability: The strength of the C-F bonds makes the OCF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][5][9] This is a primary reason for its inclusion in drug design—to block metabolic hotspots and increase a drug's half-life.[2]

Table 1: Comparison of Physicochemical Parameters for Common Substituents

| Substituent | Hammett Parameter (σₚ) | Hansch Lipophilicity (π) | Steric Parameter (van der Waals radius, Å) |

| -OCF₃ | 0.35 | +1.04 | ~2.5 (estimated) |

| -CF₃ | 0.54 | +0.88 | 2.44 |

| -OCH₃ | -0.27 | -0.02 | ~2.2 |

| -Cl | 0.23 | +0.71 | 1.75 |

| -F | 0.06 | +0.14 | 1.47 |

Data synthesized from sources[1][3][8]. Hammett parameters indicate electronic effect at the para position (positive values are electron-withdrawing). Hansch parameters indicate contribution to lipophilicity.

Part 2: Reactivity of the Trifluoromethoxy-Substituted Benzamide Ring

The overall reactivity of a trifluoromethoxy benzamide is a complex interplay between three distinct functional groups: the electron-withdrawing OCF₃ group, the amide group (which can be activating or deactivating depending on conditions and its N-substitution), and the aromatic ring itself.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. The presence of the OCF₃ group makes these reactions more challenging but also highly predictable.

Causality Behind Reactivity and Regioselectivity:

-

Rate (Activation/Deactivation): The powerful -I effect of the OCF₃ group withdraws electron density from the benzene ring, making it less nucleophilic.[10] Consequently, the ring is strongly deactivated towards electrophilic attack, requiring harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) compared to benzene or anisole.[11]

-

Position (Regioselectivity): Despite deactivating the ring, the weak resonance donation (+R effect) from the oxygen's lone pairs preferentially stabilizes the carbocation intermediates (Wheland intermediates) formed during ortho and para attack.[12] The intermediate for meta attack receives no such stabilization. Therefore, the OCF₃ group is an ortho-, para-director . The amide group is also an ortho-, para-director, meaning the ultimate regioselectivity will depend on the relative positions of the two groups and steric hindrance.

Caption: A generalized workflow for electrophilic aromatic substitution on a substituted benzene.

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are typically electron-rich and resist nucleophilic attack, the presence of potent electron-withdrawing groups can reverse this polarity.[13]

Enabling SNAr Reactivity:

The trifluoromethoxy group is a strong activator for SₙAr reactions.[5] For a reaction to proceed, two conditions are generally required:

-

A good leaving group (typically a halide like -F or -Cl) must be present on the ring.

-

One or more strong electron-withdrawing groups must be positioned ortho or para to the leaving group.[13]

The OCF₃ group excels in this role. When positioned ortho or para to a leaving group, its powerful -I effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex , thereby lowering the activation energy for the reaction.[13] This makes trifluoromethoxy-substituted aryl halides valuable substrates for C-N, C-O, and C-S bond formation via SₙAr.

Part 3: Reactivity and Stability at the Trifluoromethoxy Group Itself

A defining characteristic of the OCF₃ group is its remarkable stability.[5] For most synthetic applications, it can be considered a robust, spectator group that withstands a wide range of reaction conditions.

General Stability Profile

A comprehensive study on the stability of various fluorinated groups found that aryl-OCF₃ moieties are highly resistant to both acidic and basic conditions, where aryl-CF₃ groups might show some degradation.[14]

-

Acidic Conditions: Stable to strong acids (e.g., concentrated H₂SO₄, TFA).

-

Basic Conditions: Stable to strong aqueous bases (e.g., NaOH, KOH).

-

Reductive/Oxidative Conditions: Generally stable to common reducing agents (e.g., H₂/Pd, NaBH₄) and oxidizing agents (e.g., KMnO₄, m-CPBA).

This chemical inertness is a cornerstone of its utility in drug design, as it is unlikely to be a metabolic liability.[1][2]

C-O and C-F Bond Cleavage

Cleavage of the bonds within the OCF₃ group is exceptionally difficult and rarely occurs under typical synthetic conditions.

-

Aryl C-O Bond Cleavage: Unlike methoxy groups (anisoles), which can be cleaved by reagents like BBr₃, the Ar-OCF₃ bond is highly robust due to the electron-withdrawing nature of the CF₃ moiety.

-